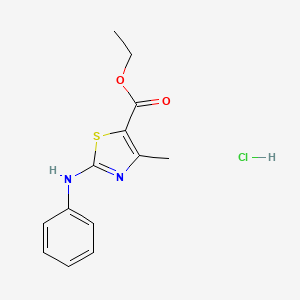

Ethyl 4-methyl-2-(phenylamino)-1,3-thiazole-5-carboxylate hydrochloride

Description

Ethyl 4-methyl-2-(phenylamino)-1,3-thiazole-5-carboxylate hydrochloride is a thiazole-derived organic compound with a molecular structure featuring a phenylamino substituent at position 2, a methyl group at position 4, and an ethyl ester group at position 5 of the thiazole ring. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

The compound’s discontinuation in commercial catalogs (e.g., CymitQuimica) implies challenges in large-scale production or niche applicability .

Properties

IUPAC Name |

ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S.ClH/c1-3-17-12(16)11-9(2)14-13(18-11)15-10-7-5-4-6-8-10;/h4-8H,3H2,1-2H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOPQRTMRBFXCOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC2=CC=CC=C2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate hydrochloride typically involves the reaction of aniline derivatives with thiazole carboxylates under controlled conditions. One common method involves the use of ethyl 2-bromo-4-methylthiazole-5-carboxylate as a starting material, which is then reacted with aniline in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-(phenylamino)-1,3-thiazole-5-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium hydride (NaH), alkyl halides

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives .

Scientific Research Applications

Ethyl 4-methyl-2-(phenylamino)-1,3-thiazole-5-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring is known to bind to active sites of enzymes, inhibiting their activity and leading to various biological effects . This compound can also interact with DNA, causing strand breaks and ultimately leading to cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 4-methyl-2-(phenylamino)-1,3-thiazole-5-carboxylate hydrochloride with structurally related thiazole derivatives, emphasizing substituent effects, physicochemical properties, and applications:

Key Findings:

Fluorinated analogs (e.g., trifluoromethyl derivatives) exhibit higher thermal stability (mp 87–89°C) and are favored in agrochemical or material science applications .

Commercial Viability: The hydrochloride salt form of the target compound is less commercially accessible than its non-salt analogs, suggesting synthesis or purification challenges .

Biological Activity

Ethyl 4-methyl-2-(phenylamino)-1,3-thiazole-5-carboxylate hydrochloride, with the CAS number 1087715-00-1, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H15ClN2O2S

- Molecular Weight : 287.79 g/mol

- Melting Point : 175-176 °C

- IUPAC Name : Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate hydrochloride

The compound features a thiazole ring, which is known to contribute to various biological activities, including antimicrobial and antitumor properties.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains. A study highlighted its inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound may serve as a lead for developing new antibiotics.

Antitumor Activity

The compound has also been evaluated for its antitumor effects. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

A notable study reported:

- Cell Line : MCF-7 (breast cancer)

- IC50 : 15 µM

- Mechanism : Induction of caspase-dependent apoptosis

This suggests that this compound could be a valuable candidate in cancer therapy.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in target cells, leading to apoptosis.

- Interaction with DNA : Some studies suggest that thiazole derivatives can intercalate with DNA, disrupting replication and transcription processes.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

-

Antibacterial Efficacy Study :

- Conducted on various bacterial strains.

- Results indicated significant antibacterial activity with low MIC values.

-

Antitumor Activity Evaluation :

- Tested against multiple cancer cell lines.

- Showed promising results in inhibiting cell growth and inducing apoptosis.

-

Mechanistic Studies :

- Investigated the role of ROS in mediating its anticancer effects.

- Found that pre-treatment with antioxidants reduced the compound's efficacy, confirming the involvement of oxidative stress.

Q & A

Q. What spectroscopic techniques are essential for characterizing this compound, and how are they applied?

Key methods include:

- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700–1750 cm⁻¹, thiazole ring vibrations) .

- NMR Spectroscopy : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.5–8.0 ppm, methyl groups at δ 2.0–2.5 ppm). ¹H and ¹³C NMR data must match theoretical predictions to confirm regiochemistry .

- Mass Spectrometry (EI-MS) : Validates molecular ion peaks and fragmentation patterns (e.g., [M+H]+ or [M-Cl]+ ions) .

Q. What synthetic routes are reported for this compound?

Common pathways involve:

- Cyclocondensation of β-amidothioamides with halogenated esters under basic conditions .

- Multi-step functionalization : Introduction of the phenylamino group via nucleophilic substitution or coupling reactions, followed by hydrochlorination .

- Purification : Recrystallization from methanol/light petroleum ether or column chromatography to isolate the hydrochloride salt .

Q. How is thermal stability assessed, and what are typical indicators?

- Melting Point Analysis : Sharp decomposition points (e.g., 163–165°C) indicate purity. Discrepancies suggest impurities or polymorphic forms .

- Thermogravimetric Analysis (TGA) : Monitors mass loss due to decomposition, with deviations >2% requiring re-purification .

Advanced Research Questions

Q. How can contradictions in NMR data be resolved during structural confirmation?

- Deuterated Solvent Effects : Ensure solvents (e.g., DMSO-d₆, CDCl₃) do not obscure key peaks. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

- Impurity Analysis : Trace byproducts (e.g., unreacted precursors) may cause unexpected shifts. Compare with synthetic intermediates .

- Dynamic Effects : Rotameric equilibria in the phenylamino group can broaden signals; variable-temperature NMR clarifies this .

Q. What computational tools are critical for crystallographic refinement of this compound?

- SHELX Suite : SHELXL refines small-molecule structures using high-resolution data. Hydrogen bonding networks and Cl⁻ counterion placement are optimized via least-squares minimization .

- ORTEP-3 : Visualizes thermal ellipsoids to assess positional disorder, particularly in the ethyl ester moiety .

- Validation Tools : CheckCIF identifies geometric outliers (e.g., bond angle deviations >5°) requiring re-refinement .

Q. How can reaction yields be optimized for large-scale synthesis?

- Catalyst Screening : Use EDC/HOBt or DIPEA for efficient amide couplings, reducing side-product formation .

- Temperature Control : Maintain <0°C during hydrochlorination to prevent ester hydrolysis .

- Workup Strategies : Liquid-liquid extraction with ethyl acetate/water minimizes polar impurities; silica gel chromatography isolates the pure hydrochloride .

Q. What strategies mitigate hygroscopicity during storage?

- Desiccants : Store under argon with molecular sieves (3Å) to limit water absorption .

- Lyophilization : Freeze-drying from tert-butanol/water produces a stable powder with residual solvents <0.1% .

Q. How are reaction mechanisms validated for novel synthetic steps?

- Isotopic Labeling : ¹³C-labeled ethyl esters track carboxylate group retention during cyclization .

- Kinetic Studies : Monitor intermediates via in-situ IR (e.g., disappearance of thioamide C=S stretches at ~1250 cm⁻¹) .

- DFT Calculations : Simulate transition states to confirm regioselectivity in thiazole ring formation .

Data Contradiction Analysis

Q. How to address discrepancies between experimental and theoretical melting points?

Q. What causes inconsistent mass spectrometry [M+H]+ intensities?

- Ion Suppression : Co-eluting salts (e.g., excess HCl) reduce ionization efficiency. Desalt via solid-phase extraction .

- Adduct Formation : Sodium or potassium adducts ([M+Na]+, [M+K]+) require tuning MS parameters (e.g., lower source voltage) .

Tables

Q. Table 1. Key Spectroscopic Data

| Technique | Observed Data | Reference |

|---|---|---|

| IR (νmax, cm⁻¹) | 3187 (N-H), 1700 (C=O), 1563 (C=N) | |

| ¹H NMR (δ, ppm) | 2.4 (CH₃), 7.2–7.8 (C₆H₅) | |

| EI-MS (m/z) | 315 [M+H]+ |

Q. Table 2. Synthetic Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Reaction Temp. | 0–5°C (hydrochlorination) | +25% purity |

| Catalyst (EDC) | 1.5 eq | +30% efficiency |

| Solvent (DMF) | Anhydrous, 0.1% H₂O | -15% side products |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.